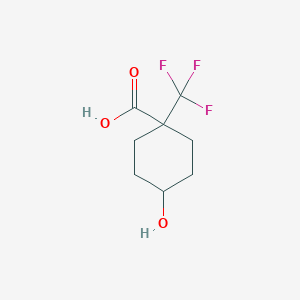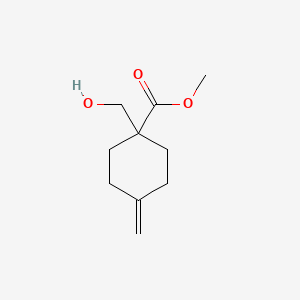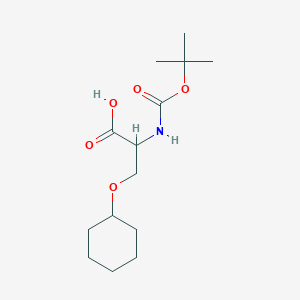![molecular formula C10H8F4O3 B13537477 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring, along with a hydroxypropanoic acid moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Aromatic Substitution: The introduction of the trifluoromethyl group and the fluoro substituent onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Hydroxypropanoic Acid Formation: The hydroxypropanoic acid moiety can be introduced through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of partially or fully hydrogenated products.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the fluoro group may result in the formation of an amine derivative.
科学的研究の応用
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it particularly valuable in specific research and industrial applications.
特性
分子式 |
C10H8F4O3 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC名 |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8,15H,3H2,(H,16,17) |
InChIキー |
VLBVSLBFQZSMEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)
